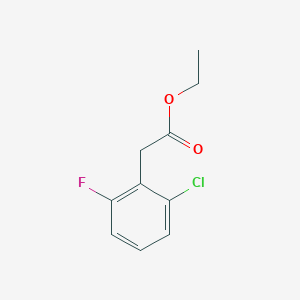

Ethyl 2-chloro-6-fluorophenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

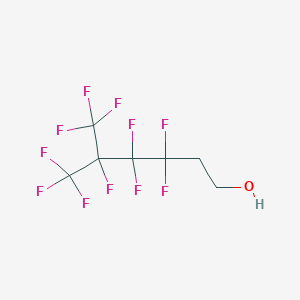

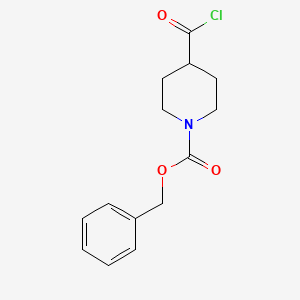

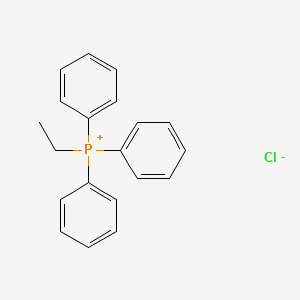

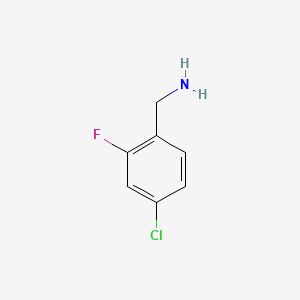

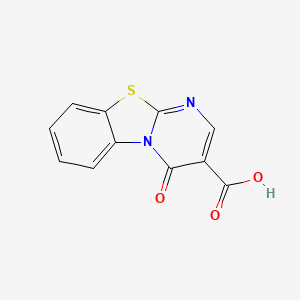

Ethyl 2-chloro-6-fluorophenylacetate is a chemical compound with the molecular formula C10H10ClFO2 . It is also known by the IUPAC name ethyl 2-(2-chloro-6-fluorophenyl)acetate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-6-fluorophenylacetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

Ethyl 2-chloro-6-fluorophenylacetate is a liquid at 20 degrees Celsius . It has a molecular weight of 216.64 , a specific gravity of 1.24 , and a refractive index of 1.50 . It is colorless to light yellow .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Ethyl 2-chloro-6-fluorophenylacetate and its derivatives have been synthesized and characterized using various analytical techniques. For example, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).

Biological Evaluation

- Certain derivatives of ethyl 2-chloro-6-fluorophenylacetate have shown potential as anti-cancer agents. For instance, a derivative displayed potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. It also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Chemical Reactions and Properties

- Studies have explored the effect of fluorine substitution in ethyl phenylacetate derivatives, which include compounds similar to ethyl 2-chloro-6-fluorophenylacetate. These studies investigate their stereoselective hydrolysis by cancer cells, providing insights into their biochemical interactions and potential applications in developing anticancer prodrugs (Yamazaki et al., 1996).

Applications in Corrosion Inhibition

- Some derivatives of ethyl 2-chloro-6-fluorophenylacetate, such as chalcone derivatives, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies involve experimental techniques like electrochemical impedance spectroscopy and potentiodynamic polarization methods (Lgaz et al., 2017).

Environmental and Analytical Chemistry

- In environmental chemistry, ethyl acetate, a related compound, has been evaluated for the determination of extractable organic halogens (EOX) from contaminated soil and sediments. This application demonstrates the utility of ethyl acetate in environmental monitoring and analysis (Reemtsma & Jekel, 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(2-chloro-6-fluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCLHPMDWPDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369797 |

Source

|

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-6-fluorophenylacetate | |

CAS RN |

214262-85-8 |

Source

|

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)